1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid
CAS No.: 1340142-20-2
Cat. No.: VC11556709
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1340142-20-2 |
|---|---|
| Molecular Formula | C25H24N2O4 |
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C25H24N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-10,13,17,22H,11-12,14-16H2,(H,28,29) |
| Standard InChI Key | DZECMUVJIAOVSP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N2C=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
The compound 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid is a complex organic molecule that incorporates several functional groups, including a fluorenyl group, a piperidine ring, and a pyrrole ring. This compound is likely used in organic synthesis as a building block or intermediate due to its protective group, the fluorenyl-9-ylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups.
Synthesis and Applications
The synthesis of compounds like 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the use of the Fmoc group to protect the piperidine nitrogen during the synthesis process. The pyrrole ring can be introduced through various methods, such as cyclization reactions involving suitable precursors.
These compounds are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or biologically active compounds. The presence of the pyrrole ring and the piperidine moiety can confer biological activity, making them interesting candidates for drug development.
Research Findings and Biological Activity
While specific research findings on 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrrole-2-carboxylic acid are not available, compounds with similar structures have shown potential in various biological assays. For example, pyrrole derivatives have been explored for their antioxidant, anti-inflammatory, and antimicrobial properties .
Table: Biological Activities of Similar Compounds
| Compound Type | Biological Activity |
|---|---|
| Pyrrole Derivatives | Antioxidant, Anti-inflammatory, Antimicrobial |
| Piperidine Derivatives | Often found in pharmaceuticals due to biological activity |
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